molecular formula C18H13ClN4OS B224103 4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

Cat. No.: B224103
M. Wt: 368.8 g/mol
InChI Key: LUTXIHFTNWRKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thieno[2,3-b:4,5-b’]dipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include cyanothioacetamide and malononitrile dimer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

InChI

InChI=1S/C18H13ClN4OS/c1-8-11(7-20)17(21)23-15-14-10(9-4-2-3-5-12(9)19)6-13(24)22-18(14)25-16(8)15/h2-5,10H,6H2,1H3,(H2,21,23)(H,22,24)

InChI Key

LUTXIHFTNWRKIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=CC=CC=C4Cl)N)C#N

Canonical SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=CC=CC=C4Cl)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.